molecular formula C21H42O B12653095 Heneicosanal CAS No. 51227-32-8

Heneicosanal

Cat. No.: B12653095
CAS No.: 51227-32-8
M. Wt: 310.6 g/mol
InChI Key: FJZCFGKQFDPNHS-UHFFFAOYSA-N
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Description

Heneicosanal is an organic compound with the molecular formula C21H42O. It is a long-chain aldehyde, specifically a straight-chain saturated fatty aldehyde. This compound is known for its waxy appearance and is often found in various natural sources, including essential oils and plant waxes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicosanal can be synthesized through the oxidation of heneicosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of long-chain alkenes, followed by hydrogenation. This method involves the addition of a formyl group (CHO) to the alkene, resulting in the formation of the aldehyde. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

Heneicosanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heneicosanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of heneicosanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where it can interact with proteins and enzymes, potentially altering their function. Additionally, its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and cellular processes .

Comparison with Similar Compounds

Heneicosanal can be compared with other long-chain aldehydes such as:

    Octadecanal (C18H36O): Similar in structure but with a shorter carbon chain.

    Docosanal (C22H44O): One carbon longer than this compound.

    Nonadecanal (C19H38O): Two carbons shorter than this compound.

Uniqueness

This compound’s unique properties stem from its specific chain length, which influences its physical properties and reactivity. Its presence in natural sources like plant waxes and its potential role as a pheromone in insects highlight its distinct biological significance .

Properties

IUPAC Name

henicosanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZCFGKQFDPNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317955
Record name Heneicosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-32-8
Record name Heneicosanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51227-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heneicosanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051227328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heneicosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PGK075SA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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